molecular formula C16H17ClN2O3 B5280236 N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide

N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide

Cat. No.: B5280236
M. Wt: 320.77 g/mol
InChI Key: IVSHCCWVDTYBRI-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloropyridine moiety attached to a diethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide typically involves the reaction between 5-chloropyridin-2-amine and 2,4-diethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes controlling reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide is unique due to the presence of both chloropyridine and diethoxybenzamide moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-3-21-12-6-7-13(14(9-12)22-4-2)16(20)19-15-8-5-11(17)10-18-15/h5-10H,3-4H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSHCCWVDTYBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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